molecular formula C14H14N2O2 B12698946 3-Pyridinecarboxamide, N-(4-methoxyphenyl)-2-methyl- CAS No. 93287-08-2

3-Pyridinecarboxamide, N-(4-methoxyphenyl)-2-methyl-

Cat. No.: B12698946
CAS No.: 93287-08-2
M. Wt: 242.27 g/mol
InChI Key: RGXHBALUGGGRDL-UHFFFAOYSA-N
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Description

3-Pyridinecarboxamide, N-(4-methoxyphenyl)-2-methyl- is a chemical compound that belongs to the class of pyridinecarboxamides. This compound is characterized by the presence of a pyridine ring, a carboxamide group, and a methoxyphenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Pyridinecarboxamide, N-(4-methoxyphenyl)-2-methyl- involves several steps. One common synthetic route includes the reaction of 3-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(4-methoxyphenyl)-2-methylamine to yield the desired product. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-Pyridinecarboxamide, N-(4-methoxyphenyl)-2-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group, using reagents like halogens or alkylating agents. These reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-Pyridinecarboxamide, N-(4-methoxyphenyl)-2-methyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxamide, N-(4-methoxyphenyl)-2-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-Pyridinecarboxamide, N-(4-methoxyphenyl)-2-methyl- can be compared with other similar compounds, such as:

    3-Pyridinecarboxamide, 2-(ethylthio)-N-(4-methoxyphenyl)-: This compound has an ethylthio group instead of a methyl group, which can lead to different chemical and biological properties.

    N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound features a different substitution pattern on the pyridine ring, affecting its reactivity and applications.

    Pyrimidine derivatives: These compounds have a similar heterocyclic structure but with different nitrogen atom positions, leading to distinct pharmacological effects.

The uniqueness of 3-Pyridinecarboxamide, N-(4-methoxyphenyl)-2-methyl- lies in its specific substitution pattern and the resulting chemical properties, which make it valuable for various research and industrial applications.

Properties

CAS No.

93287-08-2

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide

InChI

InChI=1S/C14H14N2O2/c1-10-13(4-3-9-15-10)14(17)16-11-5-7-12(18-2)8-6-11/h3-9H,1-2H3,(H,16,17)

InChI Key

RGXHBALUGGGRDL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

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